1.1. Anticancer Activity: Compounds containing the 2,3-dihydro-1H-inden-1-one moiety, structurally similar to 2,3-dihydro-1H-inden-2-yl, have shown promising anticancer activity. Specifically, 2-(3-((6-chloro-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide exhibited significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines []. This suggests that further exploration of 2,3-dihydro-1H-inden-2-yl derivatives could lead to the identification of novel anticancer agents.
1.2. Antimicrobial Activity:While not directly related to the target compound, the provided literature highlights the antimicrobial potential of compounds containing dihydro-1,3,4-thiadiazole and pyrazole moieties []. Although structurally different from 2,3-dihydro-1H-inden-2-yl, this finding underscores the importance of exploring diverse heterocyclic scaffolds, including 2,3-dihydro-1H-inden-2-yl derivatives, for potential antimicrobial activity.
1.3. C-C Chemokine Receptor 5 (CCR5) Antagonism:Research on INCB9471, a compound containing a 2,3-dihydro-1H-inden-1-yl moiety, demonstrated potent and specific inhibition of CCR5 [, ]. This molecule showed promising results in reducing viral load in HIV-1 infected individuals during clinical trials by acting as a noncompetitive CCR5 antagonist [, ]. Although INCB9471 differs structurally from the target compound, its success highlights the potential of exploring 2,3-dihydro-1H-inden-2-yl derivatives for developing novel CCR5 antagonists.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2